6-chloro-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine
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Overview
Description
6-chloro-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine typically involves the reaction of 6-chloro-1,3-benzothiazole with 4-fluorobenzylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst or a base to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the product.
Industrial Production Methods
For industrial-scale production, the synthesis process may be scaled up using continuous flow reactors or batch reactors. The choice of reactor and process parameters would depend on factors such as the desired production volume, cost, and safety considerations.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine would depend on its specific biological or chemical activity. In the context of medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to its observed effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-chloro-1,3-benzothiazole: A precursor in the synthesis of 6-chloro-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine.
4-fluorobenzylamine: Another precursor used in the synthesis.
Benzothiazole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
This compound is unique due to the presence of both chloro and fluoro substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potency or selectivity in various applications compared to other benzothiazole derivatives.
Properties
Molecular Formula |
C14H10ClFN2S |
---|---|
Molecular Weight |
292.8g/mol |
IUPAC Name |
6-chloro-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C14H10ClFN2S/c15-10-3-6-12-13(7-10)19-14(18-12)17-8-9-1-4-11(16)5-2-9/h1-7H,8H2,(H,17,18) |
InChI Key |
SYPRZLJXNMFPSQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC2=NC3=C(S2)C=C(C=C3)Cl)F |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC3=C(S2)C=C(C=C3)Cl)F |
Origin of Product |
United States |
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